molecular formula C12H12N2O3 B1498068 2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid CAS No. 933694-27-0

2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1498068
CAS No.: 933694-27-0
M. Wt: 232.23 g/mol
InChI Key: ZVPDNGOBUDUCMJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring and a methyl group (-CH₃) on the imidazole ring, along with a carboxylic acid group (-COOH) at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the Debus-Radziszewski imidazole synthesis , which involves the reaction of an aldehyde with an amine and a dicarbonyl compound. The specific steps might include:

  • Formation of the imidazole ring: : Reacting an appropriate aldehyde with an amine and glyoxal under acidic conditions.

  • Introduction of the methoxy group: : Substituting a hydrogen atom on the phenyl ring with a methoxy group using methylation agents like dimethyl sulfate or methyl iodide.

  • Introduction of the carboxylic acid group: : Oxidation of the corresponding imidazole derivative to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques. Continuous flow reactors and automated synthesis platforms can be employed to enhance productivity and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: : The imidazole ring can be reduced to form imidazolium salts.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be employed.

Major Products Formed

  • Oxidation: : Carbon dioxide (CO₂) and water (H₂O).

  • Reduction: : Imidazolium salts.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound can serve as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: : It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid: can be compared with other imidazole derivatives, such as:

  • Imidazole: : The simplest imidazole without substituents.

  • Benzimidazole: : An imidazole fused with a benzene ring.

  • Histamine: : An important biologically active amine derived from imidazole.

Each of these compounds has unique properties and applications, but This compound stands out due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-10(12(15)16)14-11(13-7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPDNGOBUDUCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656041
Record name 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933694-27-0
Record name 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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